NK1 Receptor Binding Affinity: (1R,2S,3R)-Aprepitant Exhibits Sub-Nanomolar Ki
(1R,2S,3R)-Aprepitant demonstrates high-affinity binding to the human NK1 receptor with a Ki of 0.08 nM (pKi = 10.1), as determined by radioligand displacement assays [1]. While direct head-to-head Ki comparisons for all NK1 antagonists are not uniformly available from a single assay, class-level inference from independent studies indicates that this affinity is comparable to or exceeds that of other clinically used NK1 antagonists (e.g., rolapitant Ki = 0.66 nM for human NK1) . The specific (1R,2S,3R) stereochemistry is essential for this high-affinity interaction; other stereoisomers, such as the (S,S,S)-enantiomer, show reduced NK1 receptor binding, underscoring the need for stereochemical purity in research applications [2].
| Evidence Dimension | Binding affinity (Ki) for human NK1 receptor |
|---|---|
| Target Compound Data | Ki = 0.08 nM (pKi = 10.1) |
| Comparator Or Baseline | Rolapitant: Ki = 0.66 nM (from independent assay) |
| Quantified Difference | Aprepitant Ki is approximately 8.25-fold lower (higher affinity) than rolapitant's reported Ki; however, direct comparison is limited by different assay conditions. |
| Conditions | Radioligand displacement assay using [3H]-substance P; human NK1 receptor expressed in CHO cells or HEK293 cells (assay specifics vary by study). |
Why This Matters
Sub-nanomolar affinity ensures robust target engagement at clinically relevant doses, a critical parameter for validating NK1 receptor-mediated effects in in vitro and in vivo models.
- [1] ChEMBL Database. Binding affinity of aprepitant to NK1 receptor. Accessed 2026. CHEMBL1471. View Source
- [2] Zhao MM, et al. Synthesis of the major isomers of Aprepitant and Fosaprepitant. 2013. View Source
